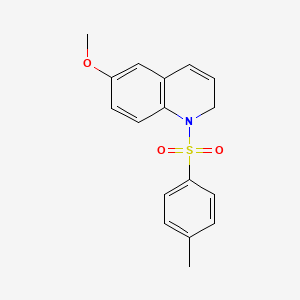
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline undergoes various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes . For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
6-methoxyquinoline: A derivative with similar properties but lacking the sulfonyl group.
1-(4-methylphenyl)sulfonyl-2H-quinoline: A derivative lacking the methoxy group.
Uniqueness
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline is unique due to the presence of both the methoxy and sulfonyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
34129-41-4 |
|---|---|
Molecular Formula |
C17H17NO3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C17H17NO3S/c1-13-5-8-16(9-6-13)22(19,20)18-11-3-4-14-12-15(21-2)7-10-17(14)18/h3-10,12H,11H2,1-2H3 |
InChI Key |
WDEQQHVAYMWZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


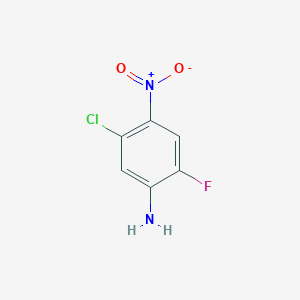
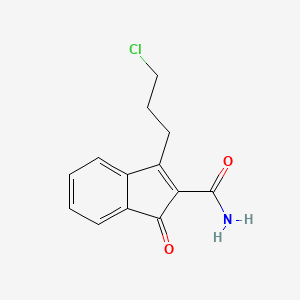
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
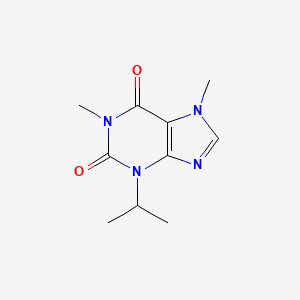
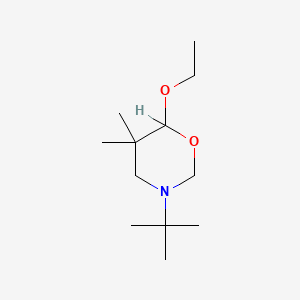
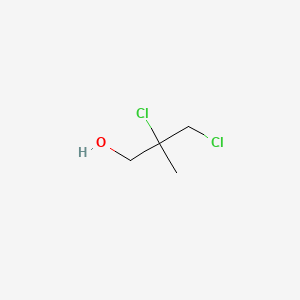
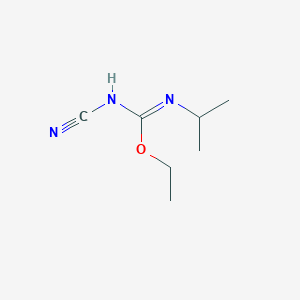
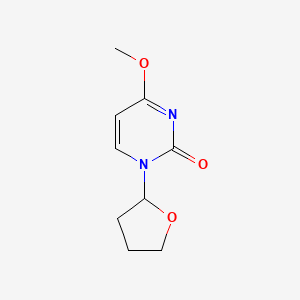
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

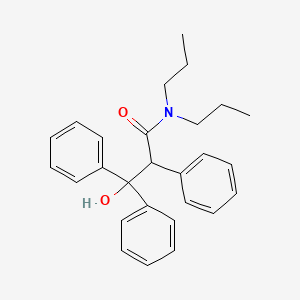
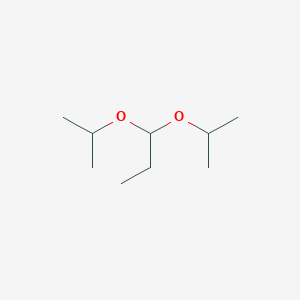
![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
